4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine (CAS 14770-79-7) is a fused bicyclic 2-aminothiophene building block that notably lacks an electron-withdrawing group (EWG) at the 3-position. In conventional thiophene chemistry, 2-aminothiophenes require a 3-position EWG (such as a cyano or ester group) for ambient stability; however, the steric shielding provided by the fused cyclohexane ring in this compound grants it sufficient kinetic stability for isolation and handling [1]. This unique structural profile makes it an essential precursor for synthesizing complex thieno-fused heterocycles, such as thienopyrimidines and kinase inhibitors, where the 3-position must remain unsubstituted or available for downstream electrophilic functionalization [2].
Procurement teams often attempt to substitute this compound with more common, shelf-stable Gewald reaction products, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile or the corresponding 3-carboxylate. This substitution fails in practice because the strongly electron-withdrawing cyano or ester groups fundamentally alter the nucleophilicity of the amine and block the 3-position [1]. If a synthetic route requires an unsubstituted 3-position for regioselective halogenation or formylation, using the 3-carboxylate analog necessitates additional, low-yielding saponification and decarboxylation steps. Conversely, substituting with an unfused 2-aminothiophene lacking an EWG leads to rapid oxidative degradation and polymerization during storage, making it unviable for bulk procurement [2].
The absence of a 3-position electron-withdrawing group significantly enhances the electron density of the thiophene ring and the nucleophilicity of the 2-amine. In standard amide coupling reactions with acyl chlorides, 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine achieves near-quantitative conversion rapidly, whereas its 3-cyano analog suffers from reduced reactivity due to the inductive pull of the cyano group [1]. This kinetic advantage is critical for high-throughput library synthesis.
| Evidence Dimension | Amide coupling conversion rate |
| Target Compound Data | >90% conversion within 2 hours |
| Comparator Or Baseline | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (<50% conversion in 12 hours) |
| Quantified Difference | >6x faster reaction kinetics with significantly higher overall yield |
| Conditions | Standard acylation conditions (acyl chloride, pyridine base, room temperature) |
Accelerates synthetic workflows and improves overall yields in the production of thieno-fused pharmaceutical intermediates.
Unsubstituted 2-aminothiophenes are notoriously unstable, rapidly undergoing oxidative polymerization in air. However, the fused cyclohexane ring in 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine provides critical steric shielding. Compared to the unfused 2-aminothiophene, which degrades within hours, this fused analog maintains its structural integrity for weeks under inert, refrigerated conditions, and can be stored indefinitely when converted to its oxalate or hydrochloride salt [1]. This allows for reliable batch procurement rather than requiring in-situ generation.
| Evidence Dimension | Ambient oxidative half-life (free base) |
| Target Compound Data | Stable for weeks (under inert atmosphere/refrigeration) |
| Comparator Or Baseline | Unfused 2-aminothiophene (polymerizes within 2-4 hours) |
| Quantified Difference | Orders of magnitude increase in handling half-life |
| Conditions | Ambient to refrigerated storage, neat material |
Enables bulk procurement and reproducible batch-to-batch usage without the severe degradation risks associated with simpler aminothiophenes.
When synthesizing targets that require specific functionalization at the thiophene 3-position (e.g., halogenation or formylation), starting with the unsubstituted 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine allows for direct electrophilic aromatic substitution. If the standard 3-carboxylate Gewald product is used as a substitute, the ester must first be hydrolyzed and decarboxylated. This direct route bypasses two synthetic steps, avoiding the harsh thermal conditions of decarboxylation that often degrade the sensitive aminothiophene core [1].
| Evidence Dimension | Overall yield to C3-functionalized intermediate |
| Target Compound Data | ~75-80% yield (1 step) |
| Comparator Or Baseline | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (<40% yield over 3 steps) |
| Quantified Difference | Elimination of 2 synthetic steps and ~40% absolute yield improvement |
| Conditions | Direct electrophilic substitution vs. saponification/decarboxylation sequence |
Reduces solvent waste, labor time, and material loss, directly lowering the cost of goods for API intermediate manufacturing.
The high nucleophilicity of the 2-amine and the open 3-position make this compound an ideal starting material for cyclization into thienopyrimidines, which are privileged scaffolds for atypical protein kinase C (aPKC) and EGFR inhibitors [1].
Because it lacks the strong hydrogen-bond accepting cyano or ester groups found in standard Gewald products, this compound serves as a clean, low-molecular-weight bicyclic fragment for hit-to-lead optimization campaigns [2].
For bulk manufacturing, procuring this compound as an oxalate or hydrochloride salt ensures long-term stability, allowing it to be easily free-based in situ for downstream coupling reactions without the yield losses associated with degrading unfused thiophenes [3].